6-(2,5-Dichlorophenyl)picolinic acid
Description
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRUTVQWNHFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Picolinic Acid Derivatives
Chlorination represents a straightforward method for introducing chlorine atoms into aromatic systems. The US3317549A patent describes the photochlorination of 3-chloro-2-(trichloromethyl)pyridine to yield 3,6-dichloro-2-(trichloromethyl)pyridine, a precursor to 3,6-dichloropicolinic acid. Adapting this approach, selective chlorination of a phenyl-substituted pyridine could theoretically yield the 2,5-dichlorophenyl group. However, achieving regioselectivity at both the phenyl ring and pyridine positions remains a challenge.
Cyclization and Ring-Formation Methods
Hantzsch Dihydropyridine Synthesis
Constructing the pyridine ring de novo with pre-installed substituents is a viable strategy. For example, condensing a diketone (e.g., 2,5-dichlorophenylglyoxal) with an enamine could yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. The IUCr study’s Elbs oxidation of 3-hydroxypicolinic acid to 3,6-dihydroxypicolinic acid illustrates the effectiveness of oxidative ring aromatization.
Knorr Pyridine Synthesis
This classical method involves cyclizing β-keto esters with ammonia. Adapting this approach, a β-keto ester bearing a 2,5-dichlorophenyl group could cyclize to form the desired pyridine backbone. Functionalization at the 2-position would then require hydrolysis of an ester or nitrile group, as demonstrated in CN106243027A’s hydrolysis of 2-cyano-3,6-dichloropyridine to clopyralid.
Functional Group Interconversion Strategies
Nitrile Hydrolysis
The CN106243027A patent employs alkaline hydrolysis of a nitrile intermediate to yield a carboxylic acid. Applying this method, 6-(2,5-dichlorophenyl)picolinonitrile could be hydrolyzed under reflux with aqueous sodium hydroxide, followed by acidification to precipitate the target acid.
Example Protocol :
Ester Saponification
US3317549A details the preparation of picolinic acid esters via acid-catalyzed esterification. Saponification of a methyl or ethyl ester derivative of 6-(2,5-dichlorophenyl)picolinic acid using KOH or NaOH would yield the free acid.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
6-(2,5-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,5-Dichlorophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in drug discovery, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the proteins’ activity . Such mechanisms are crucial in understanding the compound’s potential therapeutic effects and its role in various biological processes.
Comparison with Similar Compounds
Substituent Effects on the Picolinic Acid Backbone
The picolinic acid scaffold is frequently modified to alter physicochemical properties. Key analogs include:
Key Insight: The target compound’s dichlorophenyl group provides distinct electronic and steric properties compared to sulfonyl or amino substituents. Chlorine’s higher electronegativity (vs. fluorine or methyl groups) may reduce electron density on the pyridine ring, affecting coordination or binding interactions.
Halogen Substitution Patterns on the Phenyl Ring
The position and type of halogens on the phenyl ring critically influence molecular interactions:
The 2,5-dichloro pattern also minimizes steric clashes compared to 2,4-disubstituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 6-(2,5-Dichlorophenyl)picolinic acid in synthetic chemistry?
- Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural confirmation. For example, NMR can resolve aromatic proton environments to distinguish substituents on the pyridine and dichlorophenyl rings. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if applicable) confirms stereochemistry .
Q. How should researchers handle 6-(2,5-Dichlorophenyl)picolinic acid to ensure laboratory safety?
- Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store at 0°C–6°C to maintain stability, and dispose of waste via certified hazardous waste protocols. Safety data sheets (SDS) for structurally similar compounds (e.g., 6-(2-Fluorophenyl)picolinimidamide hydrochloride) emphasize avoiding ingestion and ensuring proper ventilation during handling .
Q. What synthetic routes are commonly used to prepare halogenated picolinic acid derivatives?
- Methodology : Cross-coupling reactions catalyzed by palladium complexes (e.g., PdCl₂ adducts with phosphine ligands) enable aryl-halogen bond formation. For example, decarboxylative cross-coupling of 4-picolinic acid with aryl halides has been optimized using Pd catalysts, which may be adapted for dichlorophenyl substitution .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenyl group influence the reactivity of picolinic acid in catalytic systems?
- Methodology : Computational studies (DFT calculations) can model electron-withdrawing effects of chlorine atoms on the pyridine ring’s electron density. Experimentally, compare reaction rates of 6-(2,5-Dichlorophenyl)picolinic acid with non-halogenated analogs in catalytic decarboxylation or Suzuki-Miyaura coupling to quantify steric/electronic impacts .
Q. What strategies resolve contradictions in spectroscopic data for halogenated picolinic acid derivatives?
- Methodology : Use complementary techniques. For instance, conflicting NMR peaks due to dynamic rotational isomerism can be resolved via variable-temperature NMR. Pair HPLC-MS with isotope-labeled standards to distinguish degradation products from synthetic impurities. Cross-validate with crystallographic data (e.g., bond lengths/angles) from related compounds like 6-chloro-3-cyanopicolinic acid .
Q. How can researchers optimize solvent systems for stabilizing 6-(2,5-Dichlorophenyl)picolinic acid in aqueous reaction media?
- Methodology : Test co-solvents (e.g., acetonitrile, methanol) to balance solubility and stability. For example, picolinic acid derivatives are often solubilized in 1:1 acetonitrile/water mixtures with 0.1% trifluoroacetic acid (TFA) to prevent aggregation. Monitor degradation via UV-Vis spectroscopy at 254 nm and adjust pH to avoid hydrolysis .
Q. What are the challenges in scaling up palladium-catalyzed reactions involving 6-(2,5-Dichlorophenyl)picolinic acid?
- Methodology : Address catalyst poisoning by chloride ions via ligand design (e.g., bulky phosphines to stabilize Pd centers). Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to minimize byproducts. Recycle catalysts via column chromatography or membrane filtration to improve cost-efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
